7-(Acetyloxy)hept-5-enoic acid 7-(Acetyloxy)hept-5-enoic acid
Brand Name: Vulcanchem
CAS No.: 92134-06-0
VCID: VC19212559
InChI: InChI=1S/C9H14O4/c1-8(10)13-7-5-3-2-4-6-9(11)12/h3,5H,2,4,6-7H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol

7-(Acetyloxy)hept-5-enoic acid

CAS No.: 92134-06-0

Cat. No.: VC19212559

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

7-(Acetyloxy)hept-5-enoic acid - 92134-06-0

Specification

CAS No. 92134-06-0
Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
IUPAC Name 7-acetyloxyhept-5-enoic acid
Standard InChI InChI=1S/C9H14O4/c1-8(10)13-7-5-3-2-4-6-9(11)12/h3,5H,2,4,6-7H2,1H3,(H,11,12)
Standard InChI Key GYPXEWSUPZOXGB-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC=CCCCC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a hept-5-enoic acid backbone (CH2=CH(CH2)3COOH\text{CH}_2=\text{CH}-(\text{CH}_2)_3-\text{COOH}) modified by an acetyloxy group (OAc\text{OAc}) at the terminal carbon. The double bond between carbons 5 and 6 introduces geometric isomerism, with the (5E)-configuration being more thermodynamically stable . Key spectral data include:

  • FT-IR: Peaks at 1,720–1,740 cm1^{-1} (ester C=O stretch) and 1,650–1,680 cm1^{-1} (conjugated alkene) .

  • 1H NMR^1\text{H NMR}: Signals at δ 4.8–5.2 (alkene protons), δ 2.0–2.1 (acetyl methyl), and δ 1.2–1.6 (methylene groups) .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC9H14O4\text{C}_9\text{H}_{14}\text{O}_4
Molecular Weight186.20 g/mol
Boiling PointNot reported
Density~1.10 g/cm3^3 (estimated)
SolubilityMiscible in polar solvents (DMSO, methanol)

The ester and carboxylic acid groups confer amphiphilic properties, enabling solubility in both aqueous and organic media .

Synthesis and Reactivity

Synthetic Pathways

  • Esterification of Hept-5-enoic Acid:
    Hept-5-enoic acid reacts with acetyl chloride in the presence of a base (e.g., pyridine) to yield the acetylated product :

    CH2=CH(CH2)3COOH+ClCOCH3pyridineCH2=CH(CH2)3COOAc+HCl\text{CH}_2=\text{CH}-(\text{CH}_2)_3-\text{COOH} + \text{ClCOCH}_3 \xrightarrow{\text{pyridine}} \text{CH}_2=\text{CH}-(\text{CH}_2)_3-\text{COOAc} + \text{HCl}

    Yields typically range from 65–80% under optimized conditions .

  • Oxidative Functionalization:
    Selective oxidation of hept-5-enol derivatives using Dess-Martin periodinane or Jones reagent can introduce the carboxylic acid group .

Stability and Reactivity

The compound exhibits moderate stability at room temperature but may undergo dimerization or hydrolysis under prolonged storage. The conjugated alkene participates in Diels-Alder reactions, enabling cycloaddition with dienes (e.g., cyclopentadiene) to form six-membered rings .

Biological and Industrial Applications

Pharmaceutical Intermediates

The acetyloxy and carboxylic acid moieties make this compound a versatile precursor for:

  • Anticancer Agents: Analogues of Sargassum cinctum-derived compounds with IC50_{50} values < 200 µg/ml against MCF-7 and A549 cell lines .

  • Carbonic Anhydrase Inhibitors: Butenoic acid derivatives show nanomolar inhibition constants (KiK_i) against human isoforms hCA I/II .

Polymer Chemistry

The alkene group facilitates radical polymerization, yielding polyesters with tunable mechanical properties. Copolymers with styrene or acrylates exhibit enhanced thermal stability (Tg>120CT_g > 120^\circ \text{C}) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator